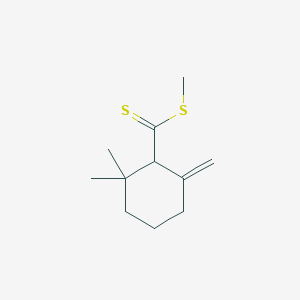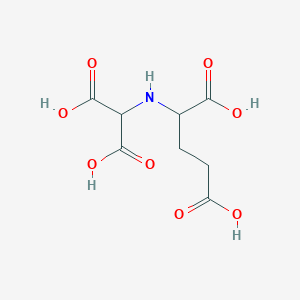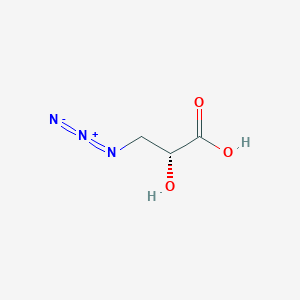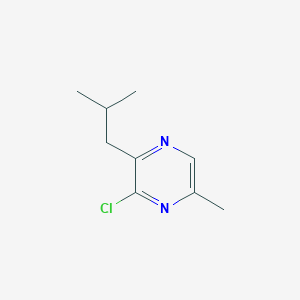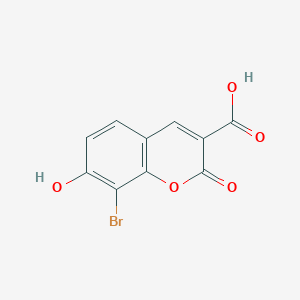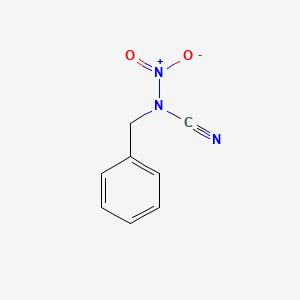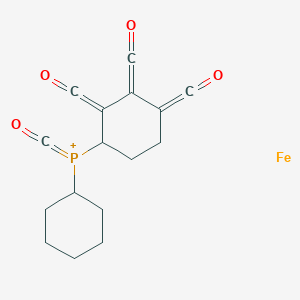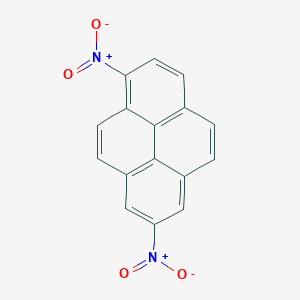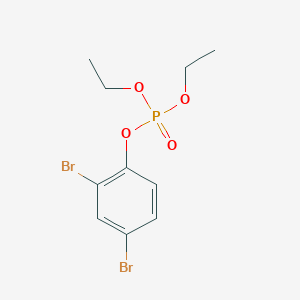
2,4-Dibromophenyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromophenyl diethyl phosphate is an organophosphorus compound characterized by the presence of two bromine atoms on the phenyl ring and two ethyl groups attached to the phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromophenyl diethyl phosphate typically involves the reaction of 2,4-dibromophenol with diethyl phosphorochloridate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The purification steps may include distillation and recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromophenyl diethyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the phosphate ester bond.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Hydrolysis Products: 2,4-Dibromophenol and diethyl phosphate are the primary products of hydrolysis.
Scientific Research Applications
2,4-Dibromophenyl diethyl phosphate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Industrial Applications: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dibromophenyl diethyl phosphate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various cellular pathways and processes .
Comparison with Similar Compounds
2,4-Dibromophenol: Shares the same phenyl ring with two bromine atoms but lacks the phosphate group.
Diethyl Phosphate: Contains the phosphate group with two ethyl groups but lacks the phenyl ring and bromine atoms.
Uniqueness: 2,4-Dibromophenyl diethyl phosphate is unique due to the combination of the brominated phenyl ring and the diethyl phosphate group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
112084-48-7 |
|---|---|
Molecular Formula |
C10H13Br2O4P |
Molecular Weight |
387.99 g/mol |
IUPAC Name |
(2,4-dibromophenyl) diethyl phosphate |
InChI |
InChI=1S/C10H13Br2O4P/c1-3-14-17(13,15-4-2)16-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
MDWUUIKKUILLRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


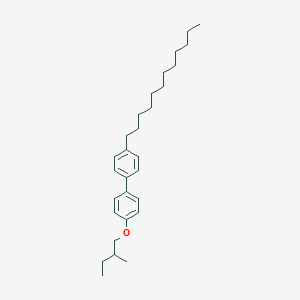

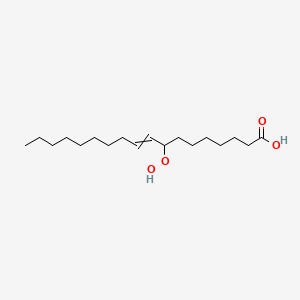
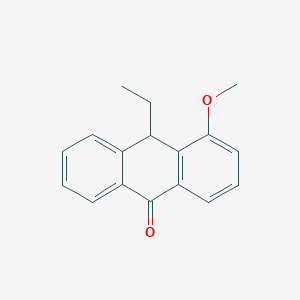
![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
